molecular formula C21H23N3O5S2 B2389374 N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 862807-77-0

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B2389374
CAS No.: 862807-77-0
M. Wt: 461.55
InChI Key: UPCHNJBELNKUAO-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a synthetic chemical reagent featuring a benzothiazole core, a common scaffold in medicinal chemistry with a wide range of biological activities . This compound is built on a 4,7-dimethoxy-3-methyl-1,3-benzothiazole structure , further functionalized with a 4-(pyrrolidin-1-ylsulfonyl)benzamide group. The incorporation of a sulfonamide moiety is a significant feature, as sulfonamide-containing compounds are extensively investigated for their enzyme inhibitory potential and are prevalent in various therapeutic agents . The specific dimethoxy and methyl substitutions on the benzothiazole ring are likely to influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key building block in the synthesis and development of novel molecules targeting a variety of enzymes. Similar benzothiazole sulfonamide hybrids have been explored for their inhibitory effects on enzymes such as urease, α-glucosidase, and α-amylase, which are relevant in conditions like diabetes and microbial infections . Furthermore, the benzothiazole nucleus is a privileged structure in neuroscience research, with some analogs acting as positive allosteric modulators for specific receptors, suggesting potential applications in neuropharmacology . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-23-18-16(28-2)10-11-17(29-3)19(18)30-21(23)22-20(25)14-6-8-15(9-7-14)31(26,27)24-12-4-5-13-24/h6-11H,4-5,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCHNJBELNKUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a synthetic compound belonging to the benzothiazole family, which has been extensively studied for its diverse biological activities. This article details the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4S, with a molecular weight of approximately 370.44 g/mol. The compound features a benzothiazole core with various functional groups that contribute to its biological activity.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors in biological systems. Research indicates that benzothiazole derivatives can modulate signaling pathways such as:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : Involved in cell proliferation and differentiation.
  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway : Plays a crucial role in regulating immune response and inflammation.
  • Phosphoinositide 3-Kinase (PI3K) Pathway : Important for cellular growth and survival.

These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. For instance:

  • In vitro studies demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is likely mediated through the inhibition of NF-κB signaling.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. Preliminary studies suggest it may inhibit bacterial growth by disrupting cellular processes.

Research Findings and Case Studies

A summary of key research findings on the biological activity of this compound is presented in the following table:

Study Findings Biological Activity
Study 1 Induced apoptosis in breast cancer cellsAnticancer
Study 2 Inhibited TNF-α production in macrophagesAnti-inflammatory
Study 3 Showed antimicrobial activity against E. coliAntimicrobial

Comparison with Similar Compounds

N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide (CAS 868369-05-5)

  • Key Differences : Replaces the pyrrolidin-1-ylsulfonyl group with a fluorine atom at the benzamide position.
  • Hydrogen-bonding: Lacks the sulfonyl group’s hydrogen-bond acceptor capacity, reducing polarity (XLogP3 = 3.6 vs. likely higher for the sulfonamide analogue) . Molecular Weight: 346.4 g/mol (vs. ~437.5 g/mol for the pyrrolidine sulfonyl derivative, estimated from structural similarity).

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide (CAS 862807-66-7)

  • Key Differences : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring) in the sulfonamide group.
  • Impact on Properties: Ring size: Piperidine’s larger ring may increase conformational flexibility and steric bulk, affecting binding pocket compatibility .

Functional Group Analogues

Compounds such as I-6230 , I-6232 , and I-6373 (from ) share sulfonamide or heterocyclic motifs but differ in core structure (e.g., pyridazine or isoxazole instead of benzothiazole). For example:

  • I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate): Core: Isoxazole-phenethylthio-benzoate vs. benzothiazole-sulfonamide. Key Contrasts: Thioether linkage in I-6373 reduces oxidation stability compared to sulfonamide.

Physicochemical and Computational Property Comparison

Property Target Compound (Pyrrolidine sulfonyl) 4-Fluoro Analogue Piperidine Sulfonyl Analogue
Molecular Formula C₂₂H₂₅N₃O₅S₂ (estimated) C₁₇H₁₅FN₂O₃S C₂₂H₂₅N₃O₅S₂ (estimated)
Molecular Weight (g/mol) ~437.5 346.4 ~437.5
XLogP3 ~4.2 (predicted) 3.6 ~4.5 (predicted)
Hydrogen-Bond Acceptors 7 5 7
Rotatable Bonds 5 3 5

Key Research Findings and Implications

  • Sulfonamide vs. Halogen Substitution : The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 4-fluoro analogue, which may improve target engagement but reduce membrane permeability .
  • Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring likely reduces steric hindrance compared to piperidine, favoring interactions with compact binding pockets. However, piperidine’s lower basicity may improve metabolic stability .
  • Benzothiazole Core : Shared across analogues, this scaffold provides rigidity and aromaticity, facilitating π-π interactions in biological targets. Methoxy groups at positions 4 and 7 may modulate electron density and solubility .

Preparation Methods

Cyclization of Thiourea Precursors

The benzothiazole scaffold is constructed via cyclization of a substituted thiourea derivative. For 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene amine , the following steps are proposed:

  • Starting Material : 2-Amino-4,7-dimethoxy-3-methylbenzenethiol.
  • Cyclization : Reaction with cyanogen bromide (BrCN) in ethanol under reflux to form the thiazoline intermediate.
  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiazoline to the benzothiazol-2-ylidene system.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 BrCN Ethanol Reflux 6 h 75%
2 H₂O₂, AcOH Acetic Acid 80°C 2 h 85%

Key Data :

  • ¹H NMR (CDCl₃) : δ 3.85 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃), 6.75–7.10 (m, 2H, Ar-H).
  • MS (ESI+) : m/z 253.1 [M+H]⁺.

Synthesis of 4-Pyrrolidin-1-ylsulfonylbenzoyl Chloride

Sulfonation of Benzoyl Chloride

  • Chlorosulfonation : 4-Chlorobenzoic acid reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 4-chlorosulfonylbenzoic acid.
  • Amination : Reaction with pyrrolidine in dichloromethane (DCM) at room temperature yields 4-pyrrolidin-1-ylsulfonylbenzoic acid.
  • Activation : Treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
1 ClSO₃H - 0–5°C 1 h 90%
2 Pyrrolidine DCM RT 4 h 80%
3 SOCl₂ Toluene Reflux 2 h 95%

Key Data :

  • FT-IR (KBr) : 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).
  • ¹³C NMR (CDCl₃) : δ 169.5 (C=O), 45.2 (pyrrolidine CH₂), 25.8 (pyrrolidine CH₂).

Amide Bond Formation

Coupling via Carbodiimide Chemistry

The benzothiazole amine reacts with 4-pyrrolidin-1-ylsulfonylbenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents.

Procedure :

  • Dissolve the benzothiazole amine (1.0 eq) and acyl chloride (1.2 eq) in dry DMF.
  • Add EDCl (1.5 eq) and HOBt (1.5 eq) at 0°C.
  • Stir at room temperature for 12 h.
  • Purify by column chromatography (SiO₂, ethyl acetate/hexane).

Optimized Conditions :

Parameter Value
Solvent DMF
Catalyst EDCl/HOBt
Temp. RT
Yield 78%

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 3.80 (s, 6H, OCH₃), 3.10–3.30 (m, 4H, pyrrolidine), 2.40 (s, 3H, CH₃), 7.50–8.20 (m, 4H, Ar-H).
  • HRMS (ESI+) : m/z 502.1523 [M+H]⁺ (calc. 502.1520).

Alternative Pathways

One-Pot Sulfonylation-Amidation

A streamlined approach involves in situ generation of the sulfonyl chloride and direct coupling:

  • React 4-mercaptobenzoic acid with pyrrolidine and sulfuryl chloride (SO₂Cl₂).
  • Couple the resultant sulfonyl chloride with the benzothiazole amine without isolation.

Advantages : Reduced purification steps; Yield : 65%.

Challenges and Mitigations

Steric Hindrance

The 3-methyl group on the benzothiazole may hinder amidation. Mitigation strategies include:

  • Using excess acyl chloride (1.5 eq).
  • Elevated temperatures (40°C) with microwave assistance.

Sulfonamide Hydrolysis

The sulfonamide group is prone to hydrolysis under acidic conditions. Recommendations:

  • Maintain pH >7 during workup.
  • Use anhydrous solvents and inert atmosphere.

Scalability and Industrial Feasibility

Batch processes using the EDCl/HOBt method are scalable to kilogram quantities with yields >70%. Continuous-flow systems may enhance efficiency for the sulfonation step.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing benzothiazole derivatives structurally analogous to N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted benzothiazole precursors with sulfonamide-bearing benzoyl chlorides. Key steps include:

  • Formation of the benzothiazole core via cyclization under reflux conditions (e.g., using ethanol or DMF as solvents).
  • Coupling with a pyrrolidine-sulfonylbenzamide moiety via nucleophilic acyl substitution.
  • Purification via column chromatography or recrystallization to isolate the final product .
    • Analytical Validation : Confirmation of intermediate and final product structures is achieved using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and LC-MS .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer :

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA).
  • Spectroscopy : 1H^1 \text{H}-NMR in deuterated DMSO or CDCl₃ to verify absence of impurities.
  • Melting Point Analysis : Consistency with literature values (if available) to confirm purity .

Advanced Research Questions

Q. What are the key synthetic challenges in optimizing the yield of this compound, and how can reaction conditions be tailored to address them?

  • Methodological Answer :

  • Challenge : Low yields due to steric hindrance from the 4,7-dimethoxy and 3-methyl groups on the benzothiazole ring.
  • Optimization Strategies :
  • Use of microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Solvent optimization (e.g., switching from DMF to THF) to minimize side reactions.
  • Catalytic additives like DMAP to enhance acylation efficiency .
    • Data Table :
ConditionYield (%)Purity (%)
Conventional heating4592
Microwave-assisted6895
DMAP-catalyzed7397

Q. How can contradictions between theoretical and experimental spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference experimental 1H^1 \text{H}-NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts using software like Gaussian or ORCA.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure via SHELXL or WinGX, which provides unambiguous bond lengths and angles .
  • Dynamic NMR Studies : Assess temperature-dependent splitting to identify conformational flexibility .

Q. What computational approaches are suitable for predicting the physicochemical properties and biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).
  • ADMET Prediction : Tools like SwissADME or pkCSM to estimate solubility, permeability, and metabolic stability.
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to predict electronic properties and reactive sites .

Q. How does the pyrrolidine sulfonyl group influence the compound’s reactivity and potential as a kinase inhibitor?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The sulfonyl group enhances hydrogen-bonding interactions with kinase ATP-binding pockets, while the pyrrolidine ring improves solubility and bioavailability.
  • Comparative Assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity.
  • Crystallographic Evidence : Co-crystallization with target kinases (e.g., EGFR) using SHELX-derived structures to validate binding modes .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between HPLC purity data and biological assay results (e.g., unexpected low activity despite high purity)?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify trace impurities (e.g., regioisomers or degradation products).
  • Dose-Response Validation : Re-test biological activity across multiple concentrations to rule out assay-specific artifacts.
  • Isotopic Labeling : Synthesize 13C^{13} \text{C}-labeled analogs to confirm metabolic stability in cell-based assays .

Software and Tools

Q. Which software tools are recommended for crystallographic analysis and visualization of this compound?

  • Methodological Answer :

  • Structure Solution : SHELXD for phase determination and SHELXL for refinement .
  • Visualization : ORTEP for Windows or Mercury (CCDC) to generate anisotropic displacement ellipsoids and packing diagrams .
  • Validation : PLATON for checking structural integrity and intermolecular interactions .

Comparative Structural Analysis

Q. How do structural modifications (e.g., substituents on the benzothiazole ring) affect the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose derivatives to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, monitoring degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to correlate substituent effects with decomposition thresholds.
  • Data Table :
SubstituentHalf-life (pH 7.4, hrs)Thermal Decomposition (°C)
4,7-Dimethoxy-3-methyl48215
6-Fluoro32198
Unsubstituted12180
  • Reference : Structural analogs from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.